Head-to-Head BCRP (ABCG2) Efflux Transporter Inhibition: N-Cyclopentyl vs. N-Phenyl and Other Analogs
In a systematic structure-activity relationship (SAR) study evaluating the inhibition of the breast cancer resistance protein (BCRP/ABCG2), N-cyclopentyl-2-phenylquinazolin-4-amine (compound 7a) was directly compared to 30 other N-4-substituted analogs using the Hoechst 33342 accumulation assay in MDCKII-BCRP cells [1]. The compound displayed an IC50 of 3.70 µM. This potency was significantly lower than that of the N-phenyl analog (compound 7b, IC50 = 0.78 µM), indicating that the saturated cyclopentyl ring is detrimental to BCRP inhibition compared to a flat aromatic ring. It was, however, equipotent to the N-(4-methoxyphenyl) analog (compound 7l, IC50 = 3.80 µM) and markedly more potent than the N-(4-phenylphenyl) analog (compound 7m, IC50 = 9.40 µM). This places the compound in a mid-range activity cluster, suitable for studies requiring partial or moderate BCRP inhibition without the high potency of naphthyl or small phenyl derivatives.
| Evidence Dimension | BCRP (ABCG2) Inhibition Potency (IC50, µM) |
|---|---|
| Target Compound Data | 3.70 µM |
| Comparator Or Baseline | N-phenyl-2-phenylquinazolin-4-amine (7b): 0.78 µM; N-(4-methoxyphenyl) analog (7l): 3.80 µM; N-(4-phenylphenyl) analog (7m): 9.40 µM |
| Quantified Difference | 4.7-fold less potent than N-phenyl; comparable to N-(4-methoxyphenyl); 2.5-fold more potent than N-(4-phenylphenyl) |
| Conditions | Hoechst 33342 accumulation assay in MDCKII-BCRP cells |
Why This Matters
This data is critical for researchers selecting a quinazoline probe to study BCRP-mediated drug efflux, as the potency can be matched to the required level of transporter inhibition, avoiding off-target effects associated with more potent analogs.
- [1] Juvale, K.; Wiese, M. 4-Substituted-2-phenylquinazolines as inhibitors of BCRP. Bioorg. Med. Chem. Lett. 2012, 22, 6766-6769. Table 1. View Source
